4-Borono-D-phenylalanine chemical structure and properties
4-Borono-D-phenylalanine chemical structure and properties
An In-depth Technical Guide to 4-Borono-D-phenylalanine
Introduction
4-Borono-D-phenylalanine (D-BPA) is the D-enantiomer of the more commonly studied 4-Borono-L-phenylalanine (L-BPA). It is a synthetic amino acid derivative where a boronic acid group (-B(OH)₂) is substituted at the para-position of the phenyl ring of D-phenylalanine. While the L-isomer has been extensively investigated and used clinically as a boron delivery agent for Boron Neutron Capture Therapy (BNCT), the D-isomer also holds significant interest for researchers.[1] Its distinct stereochemistry may influence its interaction with biological systems, such as amino acid transporters, potentially offering different pharmacokinetic profiles. This guide provides a detailed overview of the chemical structure, properties, and key experimental methodologies related to 4-Borono-D-phenylalanine for researchers, scientists, and professionals in drug development.
Chemical Structure and Identifiers
The fundamental structure of 4-Borono-D-phenylalanine is based on the D-phenylalanine scaffold. Key identification parameters are summarized in the table below.
| Identifier | Value |
| IUPAC Name | (2R)-2-amino-3-(4-boronophenyl)propanoic acid[1] |
| CAS Number | 111821-49-9 |
| Molecular Formula | C₉H₁₂BNO₄ |
| Molecular Weight | 209.01 g/mol |
| SMILES String | N--INVALID-LINK--C(O)=O |
| InChI Key | NFIVJOSXJDORSP-MRVPVSSYSA-N |
Physicochemical and Biological Properties
The properties of 4-Borono-D-phenylalanine are crucial for its handling, formulation, and biological activity.
| Property | Value / Description |
| Appearance | White to off-white solid/powder.[2] |
| Purity (Assay) | Typically ≥97.0% (HPLC). |
| Optical Activity | [α]/D +6.0±1.0°, c = 0.5 in 2% HCl. |
| pKa (Predicted) | 2.20 ± 0.10.[2] |
| Solubility | The L-isomer is known to have very low water solubility (0.72 ± 0.13 g/L), requiring formulation with fructose or other solubilizers for clinical use.[3][4] The D-isomer is expected to have similarly low aqueous solubility. |
| Storage Temperature | 2-8°C. |
| Biological Role | Primarily investigated as a boron delivery agent for Boron Neutron Capture Therapy (BNCT).[1] The boron-10 (¹⁰B) isotope has a high propensity to capture thermal neutrons. |
| Cellular Uptake | Transport into cells is mediated by amino acid transporters, particularly the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells.[3][5][6][7] |
Core Application: Boron Neutron Capture Therapy (BNCT)
BNCT is a binary radiation therapy that utilizes a non-toxic boron carrier and non-ionizing thermal neutrons to selectively destroy cancer cells.[8][9] 4-Borono-phenylalanine is the leading clinical agent for this purpose.[8]
The process involves two main steps:
-
Selective Accumulation : The patient is administered a ¹⁰B-enriched compound, such as 4-Borono-D-phenylalanine. Due to the high metabolic rate of tumor cells and the overexpression of amino acid transporters (LAT1), the compound selectively accumulates in malignant tissues.[6][10]
-
Neutron Irradiation : The tumor site is then irradiated with a beam of low-energy (thermal) neutrons.[10] These neutrons are largely harmless to normal tissue but are readily captured by the ¹⁰B nuclei concentrated in the tumor cells.
This capture event triggers a nuclear fission reaction: ¹⁰B + n → [¹¹B]* → ⁴He (α particle) + ⁷Li + γ. The resulting high-energy alpha particles and lithium-7 nuclei have a very short path length (5-9 µm), approximately the diameter of a single cell.[9][10] This ensures that their destructive energy is deposited almost exclusively within the boron-laden cancer cells, sparing the surrounding healthy tissue.
Experimental Protocols
General Synthesis Workflow
The synthesis of 4-borono-phenylalanine typically involves the introduction of a boronic acid group onto a protected phenylalanine derivative, followed by deprotection. While specific protocols may vary, a common strategy starts with a protected 4-halo-phenylalanine.
Detailed Steps (Adapted from L-BPA Synthesis[11]):
-
Boronation of Protected Precursor : An N-protected (e.g., Boc-protected) 4-halo-D-phenylalanine is dissolved in an appropriate anhydrous solvent (e.g., THF). The solution is cooled to a low temperature (e.g., -78°C).
-
An organolithium reagent (e.g., n-BuLi) is added dropwise to facilitate metal-halogen exchange.
-
A borating agent, such as triisopropyl borate, is then added to the reaction mixture. The mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction is quenched, and the N-protected 4-borono-D-phenylalanine intermediate is isolated and purified.[11]
-
Deprotection : The purified intermediate is suspended in a solvent mixture, such as acetone and water.[11]
-
A strong acid, like concentrated hydrochloric acid, is added, and the mixture is heated (e.g., to 55°C) for 1-2 hours until HPLC analysis confirms the completion of the reaction.[11]
-
Purification and Isolation : The reaction mixture is cooled, and the pH is carefully adjusted using a base (e.g., NaOH solution) to the isoelectric point (around 6.0) to precipitate the product.[11]
-
The resulting solid is collected by filtration, washed with water and an acetone/water mixture, and then dried under vacuum to yield pure 4-Borono-D-phenylalanine.[11]
Characterization by HPLC
High-Performance Liquid Chromatography (HPLC) is essential for assessing the purity and quantifying 4-Borono-D-phenylalanine in various matrices.
Methodology: Quantification in Biological Samples (Adapted from Di Pierro et al.[12])
This method uses pre-column derivatization with o-phthalaldehyde (OPA) for fluorimetric detection.
-
Sample Preparation :
-
Biological samples (e.g., blood, tissue homogenates) are deproteinized using an acid like perchloric acid.
-
The mixture is centrifuged, and the supernatant is neutralized.
-
-
Derivatization :
-
An aliquot of the prepared sample is mixed with an OPA/thiol reagent in a borate buffer. The reaction proceeds for a few minutes at room temperature to form a fluorescent isoindole derivative.
-
-
Chromatographic Conditions :
-
Column : Reversed-phase C18 column.
-
Mobile Phase : A gradient elution using a mixture of a buffered aqueous phase (e.g., sodium acetate with THF) and an organic phase (e.g., methanol).
-
Detection : Fluorimetric detector with excitation at ~330 nm and emission at ~430 nm.
-
Quantification : The concentration is determined by comparing the peak area of the analyte to a standard curve prepared with known concentrations of 4-Borono-D-phenylalanine.[12]
-
-
Chiral HPLC : To determine the enantiomeric purity (ratio of D to L isomers), a specific chiral column and mobile phase are required, as described in synthesis patents.[11]
In Vitro Cellular Uptake Assay
This protocol is designed to measure the accumulation of 4-Borono-D-phenylalanine in cancer cells.
Methodology (Adapted from Wittig et al.[1][13])
-
Cell Culture :
-
Uptake Experiment :
-
Cells are washed and pre-incubated in an amino acid-free buffer (e.g., Hanks' Balanced Salt Solution - HBSS) to deplete intracellular amino acid pools.
-
The buffer is replaced with a solution containing a known concentration of 4-Borono-D-phenylalanine (e.g., 4.9 mmol/liter) in HBSS.
-
Cells are incubated for various time points (e.g., 10, 30, 60, 120 minutes) at a controlled temperature (e.g., 37°C).[13]
-
To study competitive inhibition, other amino acids (like L-tyrosine or L-DOPA) can be co-incubated with D-BPA.[13]
-
-
Separation and Lysis :
-
At the end of the incubation period, the uptake is stopped rapidly. The cells are separated from the extracellular medium containing boron using an oil filtration technique to prevent leakage.[1][13] This involves layering the cell suspension over a non-aqueous layer (e.g., silicone oil) and centrifuging the cells through it.
-
The cell pellet is then lysed to release the intracellular contents.
-
-
Quantification of Boron :
-
The total intracellular boron content is quantified using a highly sensitive analytical technique such as Direct-Current Plasma Atomic Emission Spectroscopy (DCP-AES) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[1][13]
-
Results are typically normalized to the cell count or total protein content and expressed as µg of boron per 10⁶ cells.[13]
-
References
- 1. Mechanisms of transport of p-borono-phenylalanine through the cell membrane in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Evaluation of 3-Borono-l-Phenylalanine as a Water-Soluble Boron Neutron Capture Therapy Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Boronophenylalanine, a boron delivery agent for boron neutron capture therapy, is transported by ATB0,+, LAT1 and LAT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. A Review of Boron Neutron Capture Therapy: Its History and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BNCT - Mechanism of treatment [bnct.kek.jp]
- 11. US8765997B2 - Process for preparing 4-borono-L-phenylalanine - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. bioone.org [bioone.org]
